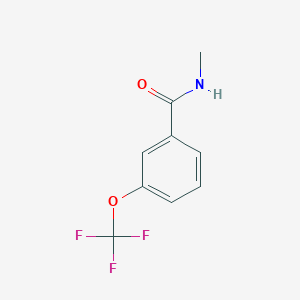

N-methyl-3-(trifluoromethoxy)benzamide

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

N-methyl-3-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C9H8F3NO2/c1-13-8(14)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

BILIAFFBYVOLGL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Multi-Step Synthesis

A common synthetic approach involves:

- Starting Material Preparation: Begin with a suitably substituted benzene derivative, such as 3-(trifluoromethoxy)benzoic acid or its derivatives.

- Activation of Carboxylic Acid: Convert the acid to an acid chloride intermediate using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Amide Formation: React the acid chloride with methylamine or a methylamine equivalent under basic conditions to form the N-methylbenzamide.

- N-Methylation (if needed): If starting from benzamide, methylation of the amide nitrogen can be performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

This route ensures the introduction of the trifluoromethoxy group prior to amide formation, preserving the sensitive functional group.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of catalysts to improve reaction rates and selectivity.

- Optimization of temperature and pressure to maximize yield.

- Avoidance of hazardous reagents to minimize environmental and operator risks.

Detailed Example: Related Compound Synthesis

While direct preparation data for N-methyl-3-(trifluoromethoxy)benzamide is scarce, the synthesis of N-methoxy-N-methyl-3-(trifluoromethyl)benzamide provides a close analog:

| Step | Reaction Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formation of acid chloride from benzamide and trifluoroacetic acid | Acid chloride formation under reflux | High yield, controlled conditions |

| 2 | Reaction with amine under basic conditions to form amide | Suitable amine, base (e.g., triethylamine) | High purity product |

| 3 | Optional oxidation/reduction/substitution reactions | KMnO4, LiAlH4, NaOCH3 | Variable depending on target |

This method highlights the importance of acid chloride intermediates and amine coupling for amide synthesis.

Alternative Synthetic Methodologies from Patents

A patent describing the synthesis of trifluoromethyl benzamides (structurally related) outlines a practical industrial method:

- Starting Material: 2,3-dichlorotrifluorotoluene.

- Key Steps:

- Fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene.

- Hydrogenation and dechlorination to yield 2-trifluoromethylbenzonitrile.

- Hydrolysis of nitrile to benzamide using alkaline conditions (NaOH, KOH, or LiOH).

- Catalysts: Triethylamine, Raney nickel, palladium-carbon, or platinum-carbon catalysts.

- Solvents: Methanol, ethanol, tetrahydrofuran, water.

- Reaction Conditions: Temperatures ranging from 25°C to 100°C, hydrogen pressure ~1.5 atm, reaction times 1–16 hours.

This method achieves:

- Product purity >97%

- Yield >67%

- Avoidance of highly toxic or explosive reagents

- Environmentally safer and industrially scalable process.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The trifluoromethoxy group is sensitive to harsh conditions; thus, mild reaction conditions are preferred to maintain functional group integrity.

- Use of catalytic hydrogenation for nitrile reduction and hydrolysis to amide is effective and environmentally benign.

- The choice of solvent and catalyst significantly impacts yield and purity.

- Industrial methods prioritize safety and waste minimization, avoiding explosive or highly toxic reagents.

- N-methylation can be performed either before or after amide formation, but post-formation methylation requires careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamides are highly dependent on substituent type and position. Below is a comparison of N-methyl-3-(trifluoromethoxy)benzamide with structurally related compounds:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is less electron-withdrawing than -CF₃ but offers improved hydrolytic stability. This difference can modulate solubility and binding affinity in biological targets .

Physicochemical Properties

Melting points and solubility are influenced by substituent electronegativity and molecular symmetry:

The trifluoromethoxy group generally increases hydrophobicity compared to hydroxyl or methoxy substituents, impacting pharmacokinetic properties .

Biological Activity

N-methyl-3-(trifluoromethoxy)benzamide is an organic compound that exhibits significant biological activity due to its unique chemical structure, particularly the trifluoromethoxy group. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol. The compound is characterized by a benzene ring attached to a carbonyl group (amide) and a trifluoromethoxy group, which enhances its lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, which is essential for modulating protein activity involved in various disease processes.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.

- Receptor Binding : It has demonstrated potential binding capabilities with glycine transporters, indicating possible applications in neurological disorders such as schizophrenia and anxiety.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has revealed several promising therapeutic applications:

- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

- Analgesic Properties : There is potential for analgesic effects, making it a candidate for pain management therapies.

- Anticancer Activity : Studies have indicated that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against breast cancer cells .

Table 1: Summary of Biological Activities

Notable Research Studies:

- A study investigating the cytotoxicity of benzamide derivatives found that electron-withdrawing groups like trifluoromethoxy enhance activity against breast cancer cells, indicating that this compound could be a valuable candidate in cancer therapy .

- Molecular docking studies have shown that modifications in the structure of similar compounds can significantly affect their binding affinity and biological activity, suggesting that further optimization of this compound could yield even more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.